4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a synthetic compound with the molecular formula and a molecular weight of 336.4 g/mol. This compound is classified as a sulfonamide due to the presence of a sulfonamide group, which is known for its pharmacological properties. The compound features a 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. This structural characteristic often imparts significant biological activity to triazole-containing compounds, making them valuable in medicinal chemistry.
The synthesis of 4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves the [3+2] dipolar cycloaddition reaction of azides and alkynes, catalyzed by copper(I). This method allows for the formation of the triazole ring from an N-substituted (prop-2-yn-1-yl)amine and benzyl 2-azidoacetate. The reaction conditions usually require mild temperatures and can be performed in various solvents to optimize yield and purity.
The molecular structure of 4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide can be represented using various structural formulas:
InChI=1S/C15H20N4O3S/c1-11(2)15(10-19-16-8-9-17-19)18-23(21,22)14-6-4-13(5-7-14)12(3)20/h4-9,11,15,18H,10H2,1-3H3
VXNVVQWXKDKDDG-UHFFFAOYSA-N
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C
This information indicates that the compound has a complex structure with multiple functional groups which contribute to its chemical behavior.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide in synthetic organic chemistry.
The mechanism of action for compounds containing triazole moieties often involves their interaction with biological targets such as enzymes or receptors. Specifically:
Research has shown that triazole derivatives can effectively inhibit specific protein interactions critical for disease progression .
While specific data on physical properties like density and boiling point are not available for this compound, general properties can be inferred based on similar triazole compounds:
Property | Value |
---|---|
Molecular Weight | 336.4 g/mol |
Melting Point | Not available |
Density | Not available |
The compound is expected to exhibit moderate solubility in polar solvents due to its sulfonamide and triazole functionalities.
4-acetyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide has potential applications in:
This compound exemplifies the utility of triazole derivatives in both medicinal and agricultural chemistry fields .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1